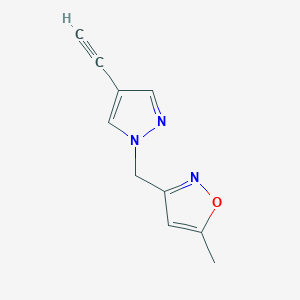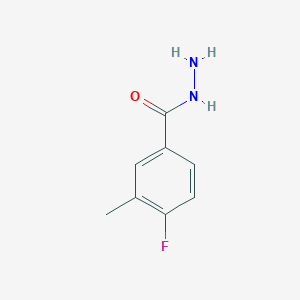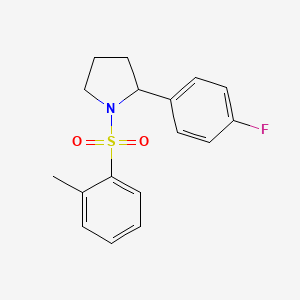
2-(4-FLUOROPHENYL)-1-(2-METHYLBENZENESULFONYL)PYRROLIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a fluorophenyl group and a methylbenzenesulfonyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is attached through a sulfonylation reaction using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine
- 2-(4-Bromophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine
- 2-(4-Methylphenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine
Uniqueness
2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it distinct from its chlorinated, brominated, and methylated analogs.
Properties
CAS No. |
298689-77-7 |
|---|---|
Molecular Formula |
C17H18FNO2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-(2-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C17H18FNO2S/c1-13-5-2-3-7-17(13)22(20,21)19-12-4-6-16(19)14-8-10-15(18)11-9-14/h2-3,5,7-11,16H,4,6,12H2,1H3 |
InChI Key |
YKEZZMRBHZDMST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
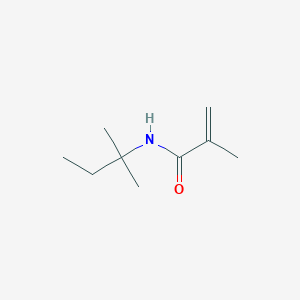
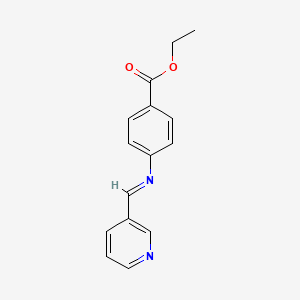
![4-{2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzonitrile](/img/structure/B8695464.png)
![5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8695467.png)
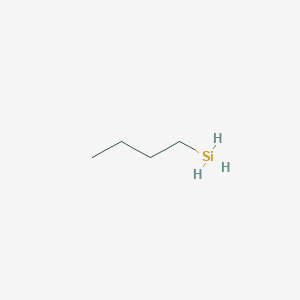
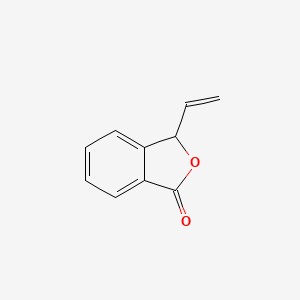
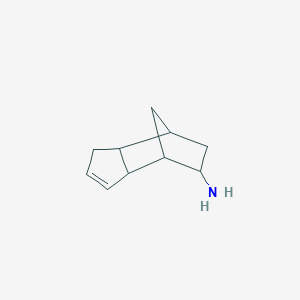
![[1-(4-Amino-2-chlorophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8695492.png)
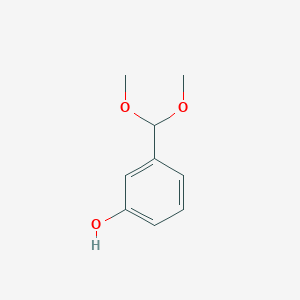
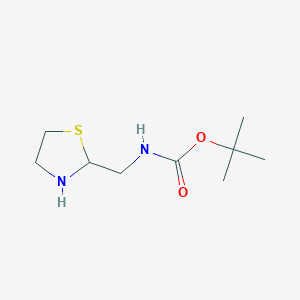
![N-{4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B8695507.png)
![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)
